Product packaging for Benzo[d]isothiazol-5-ylmethanamine(Cat. No.:)

Benzo[d]isothiazol-5-ylmethanamine

Cat. No.: B13656104
M. Wt: 164.23 g/mol
InChI Key: IGXKSPWUMMKXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Importance of Benzo[d]isothiazole Scaffolds in Modern Chemical Biology

The benzo[d]isothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to an isothiazole (B42339) ring, is recognized as a "privileged" structure in medicinal chemistry. researchgate.net This designation stems from its ability to serve as a core component in a wide array of biologically active compounds. researchgate.netjchemrev.comjchemrev.combenthamscience.com The presence of both sulfur and nitrogen atoms within the five-membered isothiazole ring imparts unique electronic and steric properties, enabling these molecules to interact with a diverse range of biological targets. arkat-usa.org

The strategic importance of this scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These include anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. jchemrev.comjchemrev.combenthamscience.compcbiochemres.comnih.gov For instance, certain benzo[d]isothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including leukemia and solid tumors. jchemrev.comnih.gov The versatility of the benzo[d]isothiazole core allows for structural modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties, which is a cornerstone of modern drug discovery. jchemrev.combenthamscience.comresearchgate.net The ongoing exploration of new derivatives continues to position the benzo[d]isothiazole scaffold as a critical player in the development of novel therapeutic agents. jchemrev.com

Evolution of Research on Benzo[d]isothiazole and its Substituted Analogues

Research into benzo[d]isothiazole and its analogues has seen a significant evolution. Initially, studies were often focused on the fundamental synthesis and characterization of the core heterocyclic system. Over the decades, the focus has shifted dramatically towards the exploration of their biological potential, driven by the discovery of their wide-ranging pharmacological activities. nih.gov

Recent advancements in synthetic methodologies have further catalyzed research in this area. arkat-usa.orgresearchgate.net Modern synthetic strategies, including copper-catalyzed intramolecular N-S bond formation and other novel cyclization techniques, have made a wider array of substituted benzo[d]isothiazole derivatives more accessible for screening and development. arkat-usa.orgresearchgate.net A review of patents filed between 2015 and 2020 reveals a sustained interest in benzo[d]isothiazole derivatives, with a particular emphasis on their application in oncology. nih.govresearchgate.net This trend highlights the transition of these compounds from academic curiosities to potential clinical candidates. The continuous development of new synthetic routes and the expanding understanding of their structure-activity relationships ensure that research into substituted benzo[d]isothiazoles will remain a vibrant and productive area of medicinal chemistry.

Molecular Architecture and Positional Specificity of Benzo[d]isothiazol-5-ylmethanamine

This compound is a specific derivative of the benzo[d]isothiazole family, characterized by a methanamine (-CH₂NH₂) substituent at the 5-position of the bicyclic core. This positional specificity is crucial as it significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.

PropertyValue
IUPAC Name (1,2-benzothiazol-5-yl)methanamine
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Canonical SMILES C1=CC2=C(C=C1CN)C=NS2
InChI Key IGXKSPWUMMKXTH-UHFFFAOYSA-N
Data sourced from vulcanchem.com

The introduction of the primary amine functionality via the methanamine group at the 5-position can enhance solubility in polar solvents and provides a key site for hydrogen bonding, which is often critical for molecular recognition at a biological target. vulcanchem.com The specific location of this substituent on the benzene portion of the ring system, rather than the heteroaromatic isothiazole ring, distinguishes its electronic and steric profile from other isomers.

The foundational structure of this compound is the benzo[d]isothiazole core. This is an aromatic bicyclic heterocycle where a benzene ring is fused to the 'd' face (the 4,5-position) of an isothiazole ring. The isothiazole ring itself is a five-membered heterocycle containing a sulfur atom and a nitrogen atom adjacent to each other (at positions 1 and 2, respectively). arkat-usa.org

This fusion results in a planar and rigid scaffold. The electronic nature of the core is influenced by the electronegative sulfur and nitrogen atoms, leading to a unique electron distribution across the ring system. researchgate.netnorthwestern.edu This inherent structure is a key contributor to the diverse biological activities observed in its derivatives, serving as a robust framework for the attachment of various functional groups. arkat-usa.orgnih.gov

The conformational flexibility of this compound primarily resides in the methanamine substituent, as the benzo[d]isothiazole core is largely rigid and planar. researchgate.net The key dynamic properties involve the rotation around the single bonds of the -CH₂NH₂ group.

The primary source of conformational isomerism is the rotation about the C-C bond connecting the methylene (B1212753) group to the aromatic ring and the C-N bond of the amine group. While the benzo[d]isothiazole ring system itself is planar, the methanamine substituent can adopt various spatial orientations relative to this plane. mdpi.com Studies on similar benzylic amines and methylamines show that there are preferred, low-energy conformations. rsc.orgresearchgate.net The staggered conformation of the amine group relative to the methylene hydrogens is generally favored over the eclipsed conformation. researchgate.net

In its parent form, this compound is achiral and does not possess any stereocenters. However, modifications to this framework can readily introduce chirality, leading to stereoisomers with potentially distinct biological properties.

For example, substitution on the methylene carbon of the methanamine group (e.g., creating a -CH(R)NH₂ moiety) would generate a chiral center. This would result in a pair of enantiomers (R and S isomers). It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, as biological systems like enzymes and receptors are themselves chiral.

Furthermore, the introduction of additional substituents on the benzo[d]isothiazole ring could create diastereomers if another chiral center is present in the molecule. The spatial arrangement of these substituents can profoundly impact the molecule's three-dimensional shape and its ability to interact with its biological target. Therefore, in the design of new therapeutic agents based on this scaffold, careful consideration of stereochemistry is paramount for optimizing efficacy and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B13656104 Benzo[d]isothiazol-5-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-5-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2

InChI Key

IGXKSPWUMMKXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C=NS2

Origin of Product

United States

Elucidation of Structure Activity Relationships Sar in Benzo D Isothiazol 5 Ylmethanamine Derivatives

Conformational Landscape and Bioactive States

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. For derivatives of benzo[d]isothiazole, computational studies, such as those using density functional theory, have been employed to understand their conformational landscape. mdpi.comresearchgate.net These studies involve calculating the total energy of the molecule as a function of the rotation around key single bonds.

For instance, in a study of benzothiazole (B30560) derivatives, which are structurally related to benzo[d]isothiazoles, conformational analysis was performed by systematically rotating the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com This process identified multiple conformers, with two being significantly more stable energetically, found at 0° and 180° rotations. mdpi.com Such analyses help in identifying the low-energy, and therefore more likely, conformations that the molecule will adopt. The bioactive conformation, the specific shape the molecule adopts when it binds to its receptor, is often one of these low-energy states. Validating the accuracy of these computational methods is often done by comparing a computationally predicted pose of a known ligand with its actual pose determined by X-ray crystallography; a low root-mean-square deviation (RMSD) between the two indicates a reliable predictive model. nih.gov

Influence of Substituent Position and Electronic Properties on Molecular Recognition

The specific atoms and chemical groups attached to the core benzo[d]isothiazole structure, and their locations, play a pivotal role in the molecule's biological activity.

Systematic studies are required to fully understand the impact of substituent placement, such as comparing derivatives substituted at the C-3 versus the C-5 position of the benzo[d]isothiazole ring. vulcanchem.com The methanamine group at the C-5 position is a key feature. While direct SAR studies on this specific group are not extensively detailed in the provided results, the amine functionality is generally crucial for forming key interactions, such as hydrogen bonds, with amino acid residues in the active site of a target protein. vulcanchem.com In related heterocyclic compounds, an amino group at a specific position was found to be critical for inhibitory activity against the vitamin D receptor. nih.gov This highlights the importance of the placement of such functional groups for biological recognition.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In a series of 2-phenylbenzothiazole (B1203474) derivatives, the introduction of halogen atoms like fluorine and chlorine had a noticeable effect on their antiproliferative activity. nih.govmdpi.com For example, a 3-fluorobenzyloxy derivative and a 3-chlorobenzyloxy derivative both demonstrated moderate inhibitory activity against BCL-2, a protein involved in cancer. nih.gov Furthermore, the position of the halogen can be critical. Studies on other benzothiazole derivatives have shown that chloro and fluoro substitutions on different parts of the molecule can fine-tune the compound's binding affinity for its target. mdpi.comacs.org

The electronic properties of substituents also play a role. The introduction of an electron-withdrawing group like a trifluoromethyl (CF3) group was found to lower the HOMO-LUMO energy gap in a series of benzothiazole derivatives, which can be correlated with the molecule's reactivity. mdpi.comresearchgate.net

The following table summarizes the effect of different substituents on the antiproliferative activity of some benzothiazole derivatives against certain cancer cell lines.

Compound IDSubstituentActivity
8a3-fluorobenzyloxyModerate BCL-2 inhibition (41%) nih.gov
13a3-chlorobenzyloxyModerate BCL-2 inhibition (35%) nih.gov
4i5-Chloro on benzothiazole, 3-fluoro on phenylAntiproliferative activity mdpi.com
4h5-Chloro on benzothiazole, 3-chloro on phenylAntiproliferative activity mdpi.com
4j5-Chloro on benzothiazole, 3-trifluoromethyl on phenylAntiproliferative activity mdpi.com

This table is for illustrative purposes based on related benzothiazole structures.

The nitrogen and sulfur atoms within the isothiazole (B42339) ring are fundamental to the identity and electronic properties of the benzo[d]isothiazole scaffold. The sulfur-containing heterocycle can have redox-active properties. vulcanchem.com While extensive research on modifying these specific heteroatoms within the benzo[d]isothiazole core of antipsychotics is not prevalent in the search results, likely due to the integral role of this specific ring system in the activity of drugs like lurasidone (B1662784) and ziprasidone, the broader field of medicinal chemistry often explores bioisosteric replacements to improve properties. For example, replacing a sulfur atom with a selenium atom or a nitrogen atom with a carbon atom (if sterically and electronically feasible) are strategies sometimes used to alter a drug's metabolism or target affinity. However, for the benzo[d]isothiazole class of compounds, the integrity of the isothiazole ring appears to be of high importance.

Pharmacophore Model Development and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a template for designing new, potentially more potent and selective ligands. nih.gov

For classes of compounds like benzothiazole derivatives, pharmacophore models have been successfully developed. researchgate.net These models typically include features such as:

Hydrogen-bond acceptors (A)

Hydrogen-bond donors (D)

Aromatic rings (R)

Hydrophobic sites (H)

One study on p56lck inhibitors based on the benzothiazole scaffold identified a six-point pharmacophore (AADHRR.15) as the best model for describing their activity. researchgate.net For atypical antipsychotics targeting the 5-HT2A receptor, structure-based pharmacophore screening has been used to identify new potential antagonists. nih.gov A successful pharmacophore model can then be used to screen large databases of chemical compounds to find new molecules that fit the model and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models allow for the prediction of the activity of newly designed, unsynthesized molecules.

3D-QSAR models, which consider the three-dimensional properties of molecules, have been developed for benzothiazole derivatives. researchgate.net In one such study, a statistically significant 3D-QSAR model was generated based on the best pharmacophore hypothesis, showing a high correlation between the predicted and experimental activities of the compounds. researchgate.net The predictive power of this model was confirmed through external validation with a set of test molecules, yielding a high predictive correlation coefficient. researchgate.net Such validated QSAR models are valuable tools in the lead optimization phase of drug discovery, enabling chemists to prioritize the synthesis of compounds with the highest predicted potency. acs.orgresearchgate.net

Mechanistic Investigations of Biological Activities of Benzo D Isothiazol 5 Ylmethanamine Analogues

Interactions with Defined Biological Targets and Cellular Pathways

The therapeutic potential of benzo[d]isothiazol-5-ylmethanamine analogues is rooted in their ability to modulate the function of key proteins involved in various physiological and pathological processes. This section details their interactions with specific enzymes and receptors, and the subsequent impact on downstream signaling cascades.

Enzyme Inhibition Profiles and Kinetics (e.g., Phosphomannose Isomerase, Cyclooxygenase, Lipoxygenase)

Analogues of benzo[d]isothiazole have been identified as potent inhibitors of several clinically relevant enzymes.

A series of benzoisothiazolone compounds have demonstrated potent inhibitory activity against phosphomannose isomerase (PMI) , an enzyme that interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate. nih.govnih.gov Inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation type Ia, a condition caused by deficient phosphomannomutase 2 (PMM2) activity. nih.gov By inhibiting PMI, these compounds aim to increase the availability of mannose-6-phosphate for the N-glycosylation pathway. nih.govnih.gov Notably, these benzoisothiazolone inhibitors were found to be highly selective for PMI, with little to no inhibitory activity against PMM2. nih.govnih.gov For instance, the compound ML089, a 5-fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one, and Thr101, a 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one, have been highlighted as potent PMI inhibitors. nih.gov The most potent inhibitors in one study demonstrated dose-dependent efficacy in cellular assays. nih.gov

In the realm of inflammatory pathways, certain benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov These enzymes are key players in the biosynthesis of leukotrienes and prostaglandins, respectively, which are potent inflammatory mediators. nih.gov One of the most promising compounds from this series, 3g, exhibited inhibitory activity against both 5-LOX and mPGES-1 with IC50 values of 0.6 μM and 2.1 μM, respectively. nih.gov The dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

Compound ClassTarget EnzymeIC50Reference
Benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)0.15 to 23.6 μM nih.gov
Benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)0.15 to 23.6 μM nih.gov
Compound 3g (a benzo[d]isothiazole 1,1-dioxide analogue)5-Lipoxygenase (5-LOX)0.6 μM nih.gov
Compound 3g (a benzo[d]isothiazole 1,1-dioxide analogue)Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)2.1 μM nih.gov

Receptor Binding Affinities and Modulatory Effects (e.g., PD-1/PD-L1 pathway, Dopamine D3 Receptor, µ-Opioid Receptor, mGlu4 Receptor)

Benzo[d]isothiazole derivatives have shown significant promise as modulators of critical receptor-ligand interactions, particularly in the fields of immunotherapy and neuropharmacology.

A notable area of investigation is the inhibition of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key immune checkpoint pathway. nih.govnih.gov Small molecule inhibitors with a benzo[d]isothiazole scaffold have been designed and synthesized. nih.gov Compound D7, a benzo[d]isothiazole derivative, exhibited a potent inhibitory activity with an IC50 value of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. nih.gov Another derivative, LLW-018 (27c), showed even greater potency with an IC50 value of 2.61 nM in the same assay. nih.gov Molecular modeling studies suggest that these compounds bind to the PD-L1 dimer, with key interactions involving hydrophobic contacts and hydrogen bonding. nih.gov

In the context of the central nervous system, benzothiazole-based ligands have been synthesized and evaluated for their affinity to dopamine D2 and D3 receptors . nih.gov These receptors are important targets for antipsychotic medications. nih.gov A series of these ligands demonstrated antagonist affinities in the low nanomolar range for both D2 and D3 receptors. nih.gov For example, compound 9 from this series showed high dual affinity with a Ki of 2.8 ± 0.8 nM for the human D2S receptor and 3.0 ± 1.6 nM for the human D3 receptor. nih.gov

While direct evidence for the interaction of this compound analogues with the µ-opioid receptor is limited, the broader class of opioid peptides and their analogues are known to target this receptor, which is central to pain perception. nih.gov

Furthermore, while not directly involving a benzo[d]isothiazole core, related heterocyclic structures like 1,2,4-oxadiazole (B8745197) derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) , with some compounds showing EC50 values in the range of 282–656 nM. nih.gov This highlights the potential for heterocyclic scaffolds to modulate the activity of mGlu receptors, which are implicated in a variety of CNS disorders. nih.govnih.gov

Compound/AnalogueTarget ReceptorActivityValueReference
Compound D7PD-1/PD-L1IC505.7 nM nih.gov
LLW-018 (27c)PD-1/PD-L1IC502.61 nM nih.gov
LLW-018PD-1/PD-L1 (cell-based)IC500.88 μM nih.gov
Compound 9Dopamine D2S Receptor (hD2SR)Ki2.8 ± 0.8 nM nih.gov
Compound 9Dopamine D3 Receptor (hD3R)Ki3.0 ± 1.6 nM nih.gov
1,2,4-Oxadiazole derivativesmGlu4 ReceptorEC50282–656 nM nih.gov

Investigation of Downstream Signaling Cascades

The binding of benzo[d]isothiazole analogues to their respective enzyme or receptor targets initiates a cascade of downstream signaling events. For instance, the inhibition of the PD-1/PD-L1 interaction by benzo[d]isothiazole derivatives is intended to restore T-cell-mediated immune responses against tumor cells. nih.govnih.gov While the direct investigation of downstream signaling cascades for many of these analogues is still in early stages, the intended therapeutic outcomes provide insight into the pathways being modulated. The analgesic effects of some N-(benzo[d]thiazol-2-yl) acetamides are thought to be mediated through the inhibition of cyclooxygenase, thereby reducing prostaglandin synthesis. researchgate.net

Mechanisms of Antimicrobial and Antifungal Action

Benzo[d]isothiazole and its derivatives have a long history of use as antimicrobial and antifungal agents. nih.govresearchgate.net This section outlines the mechanisms through which these compounds exert their effects on microbial cells.

Disruption of Microbial Cellular Processes

The antimicrobial activity of benzothiazole (B30560) derivatives is multifaceted. Docking studies have suggested that the inhibition of E. coli MurB , an enzyme involved in peptidoglycan biosynthesis, could be a key mechanism of their antibacterial action. mdpi.comnih.gov For antifungal activity, the inhibition of 14-lanosterol demethylase is a proposed mechanism. mdpi.com This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Azole antifungal drugs, a different class of compounds, also target this enzyme. nih.gov

Some isothiazolone (B3347624) analogues have shown potent bactericidal activity against antibiotic-resistant strains like Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution was found to be particularly effective against E. coli expressing the NDM-1 resistance gene. nih.gov

Spectrum of Activity and Resistance Mechanisms

Benzo[d]isothiazole derivatives exhibit a broad spectrum of antimicrobial activity. nih.gov They have demonstrated good antibacterial properties against Gram-positive bacteria such as Bacillus subtilis, streptococci, enterococci, and staphylococci, including penicillin-resistant clinical isolates. nih.gov Several compounds have also shown excellent inhibitory properties against Streptococcus pyogenes and good activity against the Gram-negative bacterium Haemophilus influenzae. nih.gov In terms of antifungal activity, several tested compounds inhibited Saccharomyces cerevisiae at low concentrations. nih.gov

The development of resistance to antimicrobial agents is a significant concern. While the specific mechanisms of resistance to this compound analogues are not extensively detailed in the provided search results, the general mechanisms of antimicrobial resistance include enzymatic degradation of the drug, modification of the drug target, and active efflux of the drug from the microbial cell. For example, beta-lactamases are enzymes that confer resistance to beta-lactam antibiotics. nih.gov The development of novel antibiotics like the isothiazolone analogues is one strategy to combat existing antibiotic resistance. nih.gov

Compound Class/AnalogueOrganism(s)ActivityValue (MIC)Reference
2-Amino-benzo[d]isothiazol-3-oneVarious bacteria and fungiMIC0.07 to 6 µg/ml nih.gov
Compound 5a (a 5-chloroisothiazolone)E. coli BL21 (NDM-1)MIC< 0.032 µg/mL nih.gov
Compound 5g (an isothiazolone)S. aureusMIC2 µg/mL nih.gov
Heteroarylated benzothiazoles (e.g., 2j)BacteriaMIC/MBC0.23–0.94 mg/mL / 0.47–1.88 mg/mL mdpi.com
Heteroarylated benzothiazoles (e.g., 2d)FungiMIC/MFC0.06–0.47 mg/mL / 0.11–0.94 mg/mL mdpi.com

Anti-Proliferative and Cytotoxic Mechanisms in Model Systems (non-human cell lines)

Analogues of this compound have demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. These studies offer a foundational understanding of the potential of this class of compounds in oncology.

Molecular Targets in Cell Growth Regulation

Research into benzo[d]isothiazole derivatives has revealed their ability to inhibit the growth of various cancer cells. For instance, a series of benzo[d]isothiazole hydrazones displayed notable cytotoxicity against human CD4+ lymphocytes (MT-4 cells) at micromolar concentrations. nih.govnih.gov Further investigations showed that these compounds effectively inhibited the proliferation of several leukemia and solid tumor cell lines. nih.govnih.gov One of the most active compounds in this series, a 2-hydroxyphenyl substituted derivative, highlighted the importance of specific structural features for potent biological activity. nih.gov

Another study on benzo[d]isothiazole Schiff bases also reported marked cytotoxicity against MT-4 cells, with CC50 values ranging from 4-9 microM. nih.gov The antiproliferative activity of these derivatives was particularly effective against leukemia cell lines. nih.gov While the precise molecular targets were not fully elucidated in all studies, the consistent anti-proliferative effects across different cancer cell types suggest interference with fundamental cellular processes essential for growth and survival.

Compound ClassCell Line(s)ActivityReference(s)
Benzo[d]isothiazole HydrazonesMT-4 (human CD4+ lymphocytes), various leukemia and solid tumor cell linesCytotoxic and anti-proliferative at micromolar concentrations. nih.govnih.gov
Benzo[d]isothiazole Schiff BasesMT-4 (human CD4+ lymphocytes), leukemia cell linesMarked cytotoxicity (CC50 = 4-9 µM) and inhibition of proliferation. nih.gov
Substituted BenzothiazolesHematological and solid tumor cell linesAnti-proliferative activity (CC50 range = 8-24 µM). researchgate.net

Apoptosis Induction and Cell Cycle Modulation Pathways

The cytotoxic effects of benzo[d]isothiazole analogues appear to be mediated, at least in part, through the induction of apoptosis and modulation of the cell cycle. While detailed mechanistic pathways for this compound itself are yet to be determined, studies on related structures provide clues. For example, the cytotoxicity observed with some benzothiazole derivatives has been linked to the induction of apoptosis. Recent research has also suggested that the anti-proliferative activity of some derivatives may involve exerting oxidative stress on cancer cells. nih.gov

Anti-Inflammatory and Chondroprotective Mechanisms

Beyond their anti-cancer potential, analogues of this compound have shown significant promise as anti-inflammatory and chondroprotective agents, suggesting their utility in treating inflammatory conditions such as osteoarthritis.

Regulation of Inflammatory Mediators (e.g., NO, PGE2, MMPs, ROS)

A key study focused on N-benzo[d]isothiazol-3-yl-benzamidine derivatives demonstrated their potent anti-inflammatory and antidegenerative properties in in vitro models of cartilage destruction. nih.gov These compounds were found to significantly reduce the production of several key inflammatory mediators induced by interleukin-1β (IL-1β), a pro-inflammatory cytokine implicated in osteoarthritis pathogenesis. Specifically, they inhibited the synthesis of nitric oxide (NO), prostaglandin E2 (PGE2), and matrix metalloproteinase-3 (MMP-3). nih.gov Furthermore, the production of reactive oxygen species (ROS) was also curtailed by these analogues. nih.gov The inhibition of these molecules points to a multi-faceted anti-inflammatory mechanism. Some benzothiazole derivatives have also been found to inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial for the production of prostaglandins. nih.gov

Compound ClassModel SystemInhibited MediatorsReference(s)
N-benzo[d]isothiazol-3-yl-benzamidinesHuman chondrocytes stimulated with IL-1βNO, PGE2, MMP-3, ROS, COX-2 nih.gov
Benzothiazole DerivativesNot specifiedCOX-2 nih.gov

Cellular Protective Effects in In Vitro Models

The anti-inflammatory actions of benzo[d]isothiazole analogues translate to tangible protective effects on cells, particularly chondrocytes, the primary cells in cartilage. In studies using human chondrocyte cultures, N-benzo[d]isothiazol-3-yl-benzamidine derivatives effectively counteracted the detrimental effects of IL-1β. nih.gov This included the preservation of glycosaminoglycans (GAGs), essential components of the cartilage matrix that are degraded in osteoarthritic conditions. nih.gov By mitigating the production of inflammatory and degradative molecules, these compounds help maintain the integrity of the cartilage matrix, thus exhibiting a chondroprotective effect.

Computational and Theoretical Chemical Studies on Benzo D Isothiazol 5 Ylmethanamine

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug design to understand how a ligand, such as Benzo[d]isothiazol-5-ylmethanamine, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. researchgate.net

In the context of this compound, molecular docking studies can identify potential protein targets by screening it against libraries of protein structures. For instance, derivatives of the related benzothiazole (B30560) scaffold have been investigated as inhibitors of various enzymes, including E. coli dihydroorotase and the p56lck enzyme, which is implicated in cancer. semanticscholar.orgbiointerfaceresearch.com Docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase revealed that several compounds exhibited promising antibacterial activity, with one identified as a potential lead molecule. semanticscholar.org Similarly, docking and molecular dynamics simulations of benzothiazole-thiazole hybrids as p56lck inhibitors provided insights into the structural requirements for enzyme inhibition. biointerfaceresearch.com

The insights gained from docking can guide the rational design of more potent and selective analogs of this compound.

Target Protein Docking Software Key Interactions Observed Predicted Binding Affinity (kcal/mol)
E. coli DihydroorotaseAutoDock VinaHydrogen bonds, hydrophobic interactions-8.4 researchgate.net
p56lck KinaseNot SpecifiedHinge region binding, allosteric site interactionsNot Specified biointerfaceresearch.com
SARS-CoV-2 Spike GlycoproteinSchrödinger SuiteHydrogen bonds, pi-pi stacking≤ -6.0 nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of this compound and its complexes with biological targets.

MD simulations can be used to:

Assess the stability of the docked pose: By simulating the ligand-protein complex in a solvated environment, MD can validate the binding mode predicted by docking.

Characterize conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events.

Calculate binding free energies: Advanced techniques like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand-target complex, providing a more accurate prediction of binding affinity.

A study on benzimidazole-based inhibitors of phenylalanyl-tRNA synthetase (PheRS) employed MD simulations to understand the binding interactions with the enzyme from different bacterial species. nih.gov Similarly, MD simulations were used to study PD-1/PD-L1 inhibitors with a benzo[d]isothiazol scaffold, revealing the binding modes and dissociation process. nih.gov These examples highlight the power of MD simulations in providing a detailed understanding of the dynamic nature of molecular recognition.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most accurate description of molecular systems by considering the electronic structure. QM calculations are computationally intensive but offer unparalleled insights into chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular QM method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT is widely used to study the properties of heterocyclic compounds like benzoisoxazole and benzothiazole derivatives. researchgate.netmdpi.com For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. espublisher.com These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Predict reactivity: The energies of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack.

DFT studies on related benzothiazole derivatives have been used to understand their electronic structure and how it influences their properties. mdpi.com For instance, the positions of nitro substituents on a benzothiazole core were shown to significantly impact the solid-state arrangement and electronic properties. mdpi.com

Prediction of Spectroscopic Properties and Reaction Energetics

QM methods, particularly time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of this compound, such as its UV-Vis, IR, and NMR spectra. researchgate.net Comparing these predicted spectra with experimental data can help to confirm the structure of the synthesized compound.

Furthermore, QM calculations can be used to study the energetics of chemical reactions involving this compound. This can provide valuable information for optimizing synthetic routes or understanding its metabolic fate.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Biological Systems

For large biological systems, such as an enzyme with a bound ligand, performing full QM calculations is computationally prohibitive. In such cases, hybrid QM/MM methods provide a powerful solution. nih.gov In a QM/MM approach, the most critical part of the system, such as the ligand and the active site residues of the enzyme, is treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics (MM) force field.

This approach allows for an accurate description of the electronic events that occur during ligand binding or enzymatic reactions, such as bond breaking and formation, while still accounting for the influence of the larger protein environment. A recent study on PD-1/PD-L1 inhibitors utilized QM/MM MD simulations to investigate the binding modes and dissociation of a benzo[d]isothiazol-based inhibitor. nih.gov

Computational Tools for Virtual Screening and Lead Optimization

The computational methods described above can be integrated into a powerful workflow for virtual screening and lead optimization. Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov

A typical virtual screening workflow might involve:

High-throughput virtual screening (HTVS): A rapid docking method to screen a large library of compounds. nih.gov

Standard precision (SP) and extra precision (XP) docking: More accurate docking methods to refine the hits from HTVS. nih.gov

Pharmacophore modeling: Identifying the key chemical features required for binding to the target. nih.gov

ADMET prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of the hit compounds. nih.gov

Once a promising hit compound like this compound is identified, the computational tools discussed in the previous sections can be used for lead optimization. This involves designing and evaluating new analogs of the hit compound with improved potency, selectivity, and pharmacokinetic properties.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Synthetic Methodologies for Structural Diversity

The synthesis of benzo[d]isothiazole derivatives is a well-explored area, yet the development of more efficient and versatile methodologies remains a key research focus. Current strategies often involve the construction of the isothiazole (B42339) ring onto a pre-functionalized benzene (B151609) ring. arkat-usa.org

Key Synthetic Approaches:

Cyclization of Pre-functionalized Aromatics: This common strategy utilizes phenyl rings already containing nitrogen and sulfur precursors. arkat-usa.org For 5-substituted variants like Benzo[d]isothiazol-5-ylmethanamine, this could involve halogenating 2-aminobenzenethiol at the 5-position, followed by coupling reactions to introduce the methanamine group, and finally cyclization to form the isothiazole ring. vulcanchem.com

Direct C-H Activation: A more modern and efficient approach involves the direct functionalization of C-H bonds. For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been used to assemble various benzo[d]isothiazoles. arkat-usa.org

Electrochemical Synthesis: Electrochemistry is emerging as a green and powerful tool in organic synthesis. An electrochemical dehydrogenative cyclization has been reported for creating benzo[d]isothiazol-3(2H)-ones through intramolecular N–S bond formation. nih.gov

Mild and Catalytic Protocols: There is a critical need to move away from harsh reaction conditions. vulcanchem.com The development of milder, catalytic methods, potentially using photoredox or electrochemical approaches, is a significant area of future research. vulcanchem.com

These evolving synthetic methods are crucial for creating a wider diversity of this compound derivatives, enabling more extensive structure-activity relationship (SAR) studies.

Identification of Novel Biological Targets and Therapeutic Pathways

While the broader class of benzo[d]isothiazoles has been investigated for various biological activities, the specific targets and pathways for this compound are still emerging. Research on analogous compounds provides insights into potential applications.

Potential Therapeutic Areas:

Anti-inflammatory and Cartilage Protection: Related compounds have shown the ability to inhibit the production of nitric oxide (NO) and matrix metalloproteinases (MMPs) induced by interleukin-1β (IL-1β), suggesting a potential role in mitigating cartilage degradation in conditions like osteoarthritis. vulcanchem.com

Anticancer Activity: Benzo[d]isothiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, particularly leukemia. nih.gov The sulfur-containing isothiazole ring may contribute to cytotoxic effects by generating reactive oxygen species (ROS) in cancer cells. vulcanchem.com Some derivatives have also been investigated as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov

Neurodegenerative Diseases: Multifunctional derivatives of benzo[d]isothiazol-3(2H)-one have been designed as potential agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), monoamine oxidases (MAO), and β-amyloid aggregation. nih.gov

Antimicrobial Effects: While direct evidence for this compound is limited, sulfur-containing heterocycles are known for their broad-spectrum antimicrobial activity. vulcanchem.com

Future research will likely focus on systematically screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Applications of AI/ML:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel this compound derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening: AI-powered virtual screening can rapidly analyze large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This can significantly reduce the time and cost associated with initial hit identification.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying chemical rules from large datasets, these models can propose novel this compound derivatives that are optimized for specific therapeutic targets. acm.org

Synergistic Drug Combinations: AI can analyze complex biological data to identify potential synergistic interactions between this compound derivatives and other drugs, leading to more effective combination therapies. nih.gov

The integration of AI and ML into the research and development pipeline for this compound will undoubtedly accelerate the discovery of new therapeutic agents.

Exploration of Multifunctional this compound Derivatives

The concept of "multi-target, one-molecule" is gaining traction in drug discovery, particularly for complex multifactorial diseases. nih.gov this compound provides a versatile scaffold for the development of such multifunctional agents.

By strategically modifying the core structure, it is possible to design derivatives that can simultaneously modulate multiple biological targets. For example, a single molecule could be engineered to have both anti-inflammatory and anticancer properties, or to target multiple pathways involved in a neurodegenerative disease. nih.gov The development of such multifunctional derivatives of this compound represents a promising frontier for creating more effective and potentially safer medicines.

Broader Implications of this compound Research in Chemical Biology

The study of this compound and its derivatives has implications that extend beyond the development of new drugs. These compounds can serve as valuable chemical probes to investigate fundamental biological processes.

By designing derivatives with specific properties, such as fluorescent tags or photoaffinity labels, researchers can use these molecules to identify and characterize new biological targets, elucidate the mechanisms of disease, and map complex signaling pathways. The insights gained from using this compound-based tools can have a broad impact on our understanding of human biology and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.